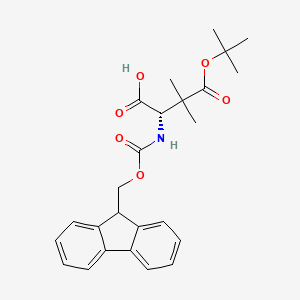

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

Coupling Reactions: The free amine group can participate in peptide bond formation through reactions with carboxylic acids or activated esters.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.

Major Products Formed

The major products formed from these reactions are typically peptides or amino acid derivatives, depending on the specific synthetic goals.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein structure and function.

Medicine: For the development of peptide-based therapeutics.

Industry: In the production of synthetic peptides for various applications.

Mechanism of Action

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amine group during synthetic reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in further chemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid

- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

Uniqueness

What sets (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid apart from similar compounds is its specific structure, which includes a tert-butoxy group and a dimethyl-substituted oxobutanoic acid moiety. These structural features can influence its reactivity and the types of peptides it can be used to synthesize .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a complex organic compound with a unique structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenyl moiety, which is known for its ability to interact with various biological targets. The presence of the methoxycarbonyl group enhances its chemical reactivity, while the tert-butoxy and dimethyl groups contribute to its steric properties. The overall structure can be represented as follows:

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical biological pathways, such as enoyl-ACP reductase (InhA), which is a target in Mycobacterium tuberculosis treatment .

- Cell Signaling Modulation : The fluorenyl group may interact with hydrophobic pockets in proteins, potentially influencing cell signaling pathways.

- Antioxidant Activity : Fluorenone derivatives are known for their antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. For example:

| Compound Name | Biological Activity |

|---|---|

| 4-Bromobutanoic Acid | Antimicrobial |

| 9-Fluorenone | Antitumor |

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid | Significant antimicrobial and anticancer potential |

These findings suggest that this compound may also possess similar activities due to structural similarities.

Anticancer Activity

The fluorenyl moiety has been associated with anticancer properties in various studies. Compounds derived from fluorenone have demonstrated antiproliferative effects against cancer cell lines by acting as topoisomerase inhibitors . This mechanism is crucial in cancer therapy as it interferes with DNA replication in rapidly dividing cells.

Case Studies and Research Findings

- Antimicrobial Studies : Research on O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on the fluorenyl structure .

- Antitumor Activity : A study on 2,7-diamidofluorenones revealed significant antiproliferative activity against cancer cells, suggesting that modifications to the fluorenone structure could enhance therapeutic efficacy .

- Synthesis and Characterization : The synthesis of various fluorenone derivatives has been explored extensively, highlighting their versatility in medicinal chemistry and potential applications in drug development .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGFHXKITHLQAM-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.